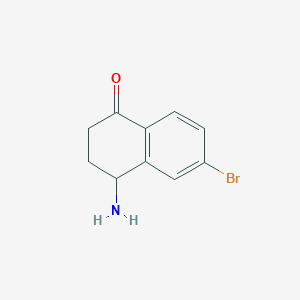

4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one

CAS No.:

Cat. No.: VC15934816

Molecular Formula: C10H10BrNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrNO |

|---|---|

| Molecular Weight | 240.10 g/mol |

| IUPAC Name | 4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C10H10BrNO/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13/h1-2,5,9H,3-4,12H2 |

| Standard InChI Key | WNTKOVQQVQGLNS-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C2=C(C1N)C=C(C=C2)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic system with a ketone group at the 1-position, a bromine atom at the 6-position, and an amino group at the 4-position. The molecular formula is C₁₀H₁₀BrNO, with a molar mass of 240.1 g/mol . The presence of both electron-withdrawing (bromine) and electron-donating (amino) groups creates a unique electronic profile, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrNO | |

| Molar Mass | 240.1 g/mol | |

| Density (Predicted) | ~1.5 g/cm³ | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely polar solvents | – |

The density aligns with related brominated tetralones, such as 6-bromo-3,4-dihydronaphthalen-1(2H)-one (1.511 g/cm³) and 8-bromo-3,4-dihydro-2H-naphthalen-1-one (1.511 g/cm³) . The amino group may enhance solubility in polar solvents like ethanol or dimethylformamide compared to non-aminated analogs.

Synthetic Routes

Bromination of Aminated Tetralones

A plausible synthesis involves brominating a pre-existing aminated tetralone. For example, 6-bromo-3,4-dihydronaphthalen-1(2H)-one is synthesized via diazotization of 6-amino-1-tetralone using hydrobromic acid (HBr), sodium nitrite (NaNO₂), and copper(I) bromide (CuBr) . This Sandmeyer-type reaction could be adapted for introducing bromine at the 6-position of 4-amino-1-tetralone.

Key Reaction Steps:

-

Diazotization: Treatment of 4-amino-1-tetralone with NaNO₂ and HBr at low temperatures (0–5°C) generates a diazonium salt intermediate.

-

Bromination: Addition of CuBr facilitates bromide substitution at the 6-position, yielding 4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one .

Alternative Approaches

-

Amination of Brominated Tetralones: Introducing the amino group after bromination via nucleophilic substitution or catalytic amination. For instance, 6-bromo-1-tetralone could undergo amination at the 4-position using ammonia or amines under high-pressure conditions.

-

Stereoselective Synthesis: The (R)-enantiomer of this compound (CAS 1344411-88-6) has been documented , suggesting chiral resolution techniques or asymmetric catalysis may be employed to access enantiopure forms.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Brominated tetralones are key precursors in drug discovery. For example:

-

Anticancer Agents: Bromine’s electron-withdrawing effects can enhance binding to biological targets, while the amino group enables further derivatization (e.g., amide formation) .

-

Central Nervous System (CNS) Drugs: The bicyclic structure mimics neurotransmitters, making such compounds candidates for psychotropic drug development .

Materials Science

-

Fluorescent Dyes: Amino and bromine groups can modulate electronic transitions, enabling applications in optoelectronics or bioimaging .

-

Coordination Chemistry: The amino group may act as a ligand for metal complexes, useful in catalysis or material coatings .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume